molecular formula C39H50Cl2F3N3O2Ru B6355107 [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 CAS No. 1212008-99-5

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1

Cat. No.: B6355107
CAS No.: 1212008-99-5
M. Wt: 821.8 g/mol
InChI Key: UKUOIAIRKSRWAN-UHFFFAOYSA-L
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Description

[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 is a complex organometallic compound It features a ruthenium center coordinated with a dihydroimidazolylidene ligand and a phenylmethylidene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 typically involves the following steps:

    Formation of the dihydroimidazolylidene ligand: This is achieved by reacting 2,6-di-i-propylphenylamine with glyoxal under acidic conditions to form the corresponding dihydroimidazole.

    Coordination to ruthenium: The dihydroimidazolylidene ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.

    Introduction of the phenylmethylidene ligand: The phenylmethylidene ligand is introduced via a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.

    Reduction: Reduction reactions can also occur, often involving the phenylmethylidene ligand.

    Substitution: Ligand substitution reactions are common, where one or more ligands on the ruthenium center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like acetonitrile or dichloromethane.

Major Products

    Oxidation: Oxidized forms of the ruthenium center, often leading to higher oxidation states.

    Reduction: Reduced forms of the phenylmethylidene ligand, potentially forming new carbon-ruthenium bonds.

    Substitution: New ruthenium complexes with different ligands, depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Material Science: It is explored for its potential in creating new materials with unique electronic properties.

Biology and Medicine

    Anticancer Research: The compound is studied for its potential anticancer properties, particularly its ability to interact with DNA and inhibit cancer cell growth.

    Antimicrobial Activity: Research is ongoing into its effectiveness against various microbial pathogens.

Industry

    Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.

    Environmental Applications: Potential use in environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 involves several pathways:

    Catalysis: The ruthenium center acts as a catalytic site, facilitating various chemical reactions by lowering activation energies.

    Biological Activity: In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]ruthenium(II) chloride
  • [2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) chloride

Uniqueness

  • Ligand Structure : The unique combination of dihydroimidazolylidene and phenylmethylidene ligands provides distinct electronic and steric properties.
  • Reactivity : The compound exhibits unique reactivity patterns compared to other ruthenium complexes, making it valuable for specific catalytic and biological applications.

This detailed article provides a comprehensive overview of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C12H12F3NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOIAIRKSRWAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50Cl2F3N3O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212008-99-5
Record name [1,3-Bis (2,6-diisopropylphenyl) - 2-imidazolidinyliden] dichloro [(2-isopropoxy) (5-trifluoroacetamido) benzyliden]] ruthenium(II)
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